
BOTRYOCOCCANE C30-C32
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Ethyl-2,6,10,13,17,21-hexamethyl-docosane typically involves the use of isoprenoid precursors. The process includes multiple steps of alkylation and cyclization reactions under controlled conditions . Specific details on the reaction conditions and catalysts used are often proprietary and may vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of 10-Ethyl-2,6,10,13,17,21-hexamethyl-docosane is generally carried out through large-scale chemical synthesis. This involves the use of advanced chemical reactors and purification systems to ensure high efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions
10-Ethyl-2,6,10,13,17,21-hexamethyl-docosane can undergo various chemical reactions, including:
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and other substitution reactions can be performed using reagents like chlorine or bromine under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce simpler hydrocarbons .
Scientific Research Applications
10-Ethyl-2,6,10,13,17,21-hexamethyl-docosane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 10-Ethyl-2,6,10,13,17,21-hexamethyl-docosane involves its interaction with specific molecular targets and pathways. It is known to integrate into cell membranes, affecting their fluidity and function . Additionally, it may interact with enzymes involved in lipid metabolism, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Squalene: Another isoprenoid with a similar structure but different biological functions.
Tetrahydrosqualene: A hydrogenated derivative of squalene with distinct chemical properties.
Lupeol: A triterpenoid with anti-inflammatory and anticancer properties.
Uniqueness
10-Ethyl-2,6,10,13,17,21-hexamethyl-docosane is unique due to its highly branched structure, which imparts specific physical and chemical properties. This makes it particularly valuable in applications requiring stability and resistance to oxidation .
Properties
IUPAC Name |
10-ethyl-2,6,10,13,17,21-hexamethyldocosane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62/c1-10-30(9,23-14-21-28(7)18-12-16-26(4)5)24-22-29(8)20-13-19-27(6)17-11-15-25(2)3/h25-29H,10-24H2,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQOPLQIXUYINH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CCCC(C)CCCC(C)C)CCC(C)CCCC(C)CCCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
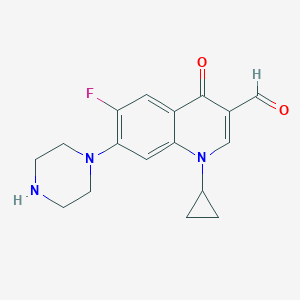
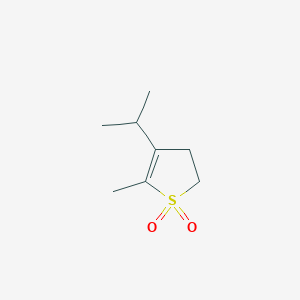

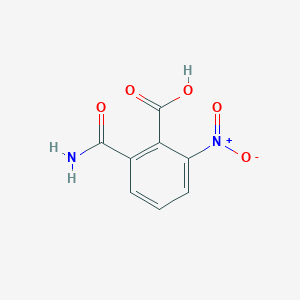

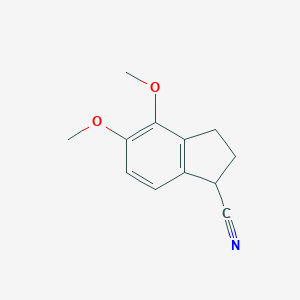



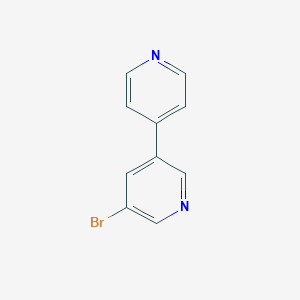

![2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine](/img/structure/B35183.png)


